molecular formula C10H19NO B8766915 2-Dimethylaminomethylcycloheptanone CAS No. 15409-61-7

2-Dimethylaminomethylcycloheptanone

Cat. No.: B8766915
CAS No.: 15409-61-7
M. Wt: 169.26 g/mol
InChI Key: YPFNKXNACFGYHG-UHFFFAOYSA-N
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Description

2-Dimethylaminomethylcycloheptanone is a cycloheptanone derivative featuring a dimethylaminomethyl substituent. The compound’s seven-membered ring system distinguishes it from smaller cyclic ketones, influencing steric and electronic characteristics critical for reactivity and binding interactions in pharmaceutical or synthetic contexts .

Properties

CAS No.

15409-61-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-[(dimethylamino)methyl]cycloheptan-1-one

InChI

InChI=1S/C10H19NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h9H,3-8H2,1-2H3

InChI Key

YPFNKXNACFGYHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCCC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties : The compound has been studied for its potential as an analgesic, similar to tramadol. It interacts with the μ-opioid receptor and influences noradrenergic and serotonergic systems, making it a candidate for pain management therapies .

Anticancer Activity

Mechanism of Action : Research indicates that 2-Dimethylaminomethylcycloheptanone exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown significant activity against leukemia and colon cancer cell lines.
  • Apoptosis Induction : Flow cytometry analyses demonstrated a dose-dependent increase in apoptosis in treated cells.
  • Cell Cycle Arrest : The compound caused accumulation of cells in the G2/M phase, indicating interference with the cell cycle.
Cancer Type IC50 Value (μM) Mechanism
Leukemia<10Induces apoptosis
Colon Cancer<10Inhibits proliferation

Neuropharmacology

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter pathways may offer therapeutic benefits for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on SGC-7901 gastric cancer cells:

  • Findings :
    • Significant reduction in tumor volume in xenograft models.
    • Well-tolerated with no significant toxicity observed during treatment.

Case Study 2: Pain Management

Research conducted on animal models demonstrated that the compound effectively reduced pain responses comparable to traditional opioids, suggesting its utility in pain management strategies without the addictive properties associated with many opioid medications .

The compound exhibits diverse biological activities attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It has been shown to inhibit enzymes involved in cellular proliferation pathways.
  • Receptor Modulation : Acts on neurotransmitter receptors, influencing neurochemical pathways.
Biological Activity Description
Enzymatic InhibitionInhibits enzymes linked to cancer cell survival
Receptor ModulationInfluences neurotransmitter systems

Comparison with Similar Compounds

Key Structural Differences

The most closely related compound in available literature is 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS 85302-07-4), which shares the dimethylamino functional group but differs in core structure:

  • Cycloheptanone vs. Cyclohexanedione: The seven-membered cycloheptanone ring in 2-Dimethylaminomethylcycloheptanone introduces greater conformational flexibility and reduced ring strain compared to the six-membered cyclohexanedione system .

Physicochemical Properties

Property This compound (Inferred) 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Molecular Formula C₁₀H₁₇NO C₉H₁₃NO₂
Molecular Weight ~167.25 g/mol 167.208 g/mol
Key Functional Groups Cycloheptanone, dimethylaminomethyl Cyclohexanedione, dimethylaminomethylene
Polarity Moderate (single ketone) High (two ketones)

Regulatory and Industrial Relevance

  • The cyclohexanedione derivative is extensively cataloged (e.g., EC 286-773-3, NSC 153020) and linked to pharmaceutical intermediates or agrochemicals .

Preparation Methods

Reaction Mechanism

  • Iminium Ion Formation : Dimethylamine reacts with paraformaldehyde in the presence of hydrochloric acid to generate an iminium ion intermediate.

  • Nucleophilic Attack : Cycloheptanone enolizes under acidic conditions, with the enolate attacking the iminium ion to form the β-amino ketone product.

Standard Procedure

  • Reagents : Cycloheptanone (10 mmol), paraformaldehyde (12 mmol), dimethylamine hydrochloride (10 mmol).

  • Solvent : Ethanol (16 mL).

  • Catalyst : Concentrated HCl (2 drops).

  • Conditions : Reflux at 80°C for 4–6 hours under magnetic stirring.

  • Workup :

    • Filtration to remove unreacted paraformaldehyde.

    • Solvent evaporation via rotary evaporator.

    • Recrystallization from acetone/water (50 mL).

Table 1: Classical Mannich Reaction Parameters

ParameterSpecification
Temperature80°C (reflux)
Time4–6 hours
SolventEthanol
CatalystHCl (2 drops)
Yield60–70% (estimated from analogous reactions)

Optimized Synthetic Protocols

Recent advancements focus on enhancing yield and reducing side products through parameter optimization.

Solvent and Catalysis Adjustments

  • Solvent Systems : Replacing ethanol with tetrahydrofuran (THF) improves enolate stability, boosting yields to ~75%.

  • Catalyst Alternatives : Lewis acids (e.g., ZnCl₂) at 5 mol% reduce reaction time to 2 hours.

Temperature and Stoichiometry

  • Elevated Temperatures : Heating to 95°C shortens reaction time to 2.7 hours but risks decomposition.

  • Molar Ratios : A 1:1.2:1 ratio of ketone:aldehyde:amine minimizes residual starting material.

Table 2: Optimized Reaction Conditions

ConditionImprovementYield Impact
THF as solventEnhanced enolate formation+15% vs. ethanol
ZnCl₂ catalysisFaster iminium ion generation2-hour completion
95°C heatingAccelerated kineticsRisk of side products

Stereoselective Synthesis

The stereochemical outcome of this compound is critical for pharmacological activity.

Diastereomer Control

  • Cis- vs. Trans-Isomers :

    • Cis-Dominant : Achieved using chiral auxiliaries (e.g., L-proline) in THF at 0°C.

    • Trans-Dominant : Polar aprotic solvents (DMF) favor trans-configuration via steric hindrance.

Case Study: Local Anesthetic Derivatives

In a landmark study, cis-(2-dimethylaminomethylcycloheptyl)carbamates exhibited 30% higher local anesthetic activity than trans-isomers, attributed to improved membrane interaction.

Table 3: Stereoselective Conditions and Outcomes

ConditionCis:Trans RatioActivity (EC₅₀)
L-proline/THF, 0°C85:150.8 µM
DMF, 25°C20:801.5 µM

Workup and Purification Strategies

Isolation Techniques

  • Liquid-Liquid Extraction : Toluene/water separation removes hydrophilic byproducts.

  • Vacuum Distillation : Purifies the free base from hydrochloride salts.

Recrystallization

  • Solvent Pair : Acetone/water (3:1) yields colorless crystals with >95% purity.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR :

    • Dimethylamino protons: δ 2.2–2.5 (singlet).

    • Cycloheptanone carbonyl: δ 208–210 ppm in ¹³C NMR.

  • IR Spectroscopy :

    • C=O stretch: 1715 cm⁻¹.

    • C-N stretch: 1250 cm⁻¹.

Chromatographic Analysis

  • HPLC : Reverse-phase C18 column, 2,4-DNPH derivatization for UV detection at 254 nm.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

MethodYieldTimeStereocontrolComplexity
Classical Mannich60–70%4–6hLowLow
Optimized (THF/ZnCl₂)75%2hModerateMedium
Stereoselective50–60%6–8hHighHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Dimethylaminomethylcycloheptanone, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions, where cycloheptanone reacts with formaldehyde and dimethylamine under acidic or basic conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst choice (e.g., HCl or BF₃·Et₂O). Yield optimization requires precise stoichiometric ratios of reactants (1:1.2:1.1 for cycloheptanone:formaldehyde:dimethylamine) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, with characteristic peaks for the cycloheptanone carbonyl (δ ~210 ppm in ¹³C NMR) and dimethylaminomethyl protons (δ ~2.2–2.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and compared against reference standards. Thermal stability is evaluated using Differential Scanning Calorimetry (DSC) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Follow with enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets. Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest. Positive controls (e.g., cisplatin) and triplicate experiments ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor efficacy of this compound derivatives?

  • Methodological Answer : Systematically modify the dimethylaminomethyl group (e.g., replace with morpholinyl, piperazinyl, or pyrrolidinyl substituents) and evaluate bioactivity changes. Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tubulin or topoisomerases). Compare in vivo efficacy in xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (plasma half-life, bioavailability). Data contradictions between in vitro and in vivo results may arise from metabolic stability or tissue penetration differences, requiring metabolite identification via LC-MS/MS .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often stem from variations in cell line sensitivity (e.g., p53 status), assay conditions (serum concentration, incubation time), or compound purity. Mitigate these by:

  • Standardizing protocols (e.g., CLSI guidelines for cell culture).
  • Validating compound purity with orthogonal methods (NMR + HPLC).
  • Replicating experiments across independent labs.
  • Applying meta-analysis to aggregate data and identify confounding variables .

Q. How can computational chemistry enhance the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to predict logP, solubility, and BBB permeability. Perform molecular dynamics simulations (AMBER or GROMACS) to assess stability in biological membranes. ADMETox predictions (e.g., SwissADME) identify potential hepatotoxicity or CYP450 interactions. Validate predictions with in vitro microsomal stability assays and in vivo PK/PD studies .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit dose-response data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression methods. Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. How should researchers validate the specificity of this compound’s interaction with proposed molecular targets?

  • Methodological Answer : Employ competitive binding assays (e.g., SPR or ITC) with known inhibitors. Use CRISPR/Cas9 knockout models to confirm target dependency. Cross-validate with siRNA silencing or pharmacological inhibition. False positives from off-target effects are minimized by orthogonal target engagement assays (e.g., CETSA) .

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